Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Overview
Description
“Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate” is a chemical compound with the linear formula C20H20N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H20N2O4 . The molecular weight of the compound is 352.393 .Scientific Research Applications
Synthesis Techniques
Research has highlighted innovative synthesis techniques involving compounds similar to Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate. For instance, Ning Pan, Wenwen Zhang, and Qingjian Liu (2009) demonstrated the synthesis of a related compound through a Biginelli reaction, indicating the potential of microwave irradiation in promoting reactions under solvent-free conditions for high yield and purity (Ning Pan et al., 2009). This methodology could be applicable for the synthesis of this compound, offering insights into efficient and environmentally friendly synthetic routes.
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds such as this compound are of interest due to their structural complexity and potential applications. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, providing a foundation for understanding the chemical behavior of diazine derivatives in synthesizing novel heterocyclic compounds (C. Kappe & P. Roschger, 1989). This research is significant for developing new materials with potential pharmaceutical or material science applications.
Spectral and Structural Analysis
The spectral and structural characteristics of compounds related to this compound have been extensively studied. For example, Asuman Gözel et al. (2014) reported on the synthesis and characterization of an azo-enamine dye, offering valuable insights into the molecular structure and hydrogen bonding interactions, which are critical for understanding the properties and applications of similar compounds (Asuman Gözel et al., 2014).
Anticancer Activity
The exploration of anticancer properties is a significant research area for compounds like this compound. Studies such as those conducted by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine derivatives have shown promising anticancer activities, suggesting that similar compounds could be potential candidates for developing new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-16(18(22)23-2)17(21-19(25)20-12)13-7-6-10-15(11-13)24-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRBUAQIHCZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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